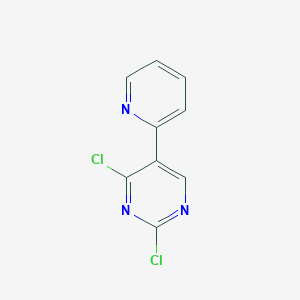
1,3-Bis(1-methyl-4-pyrazolyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(1-methyl-4-pyrazolyl)benzene is a heterocyclic compound that features a benzene ring substituted with two 1-methyl-4-pyrazolyl groups at the 1 and 3 positions. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-methyl-4-pyrazolyl)benzene typically involves the reaction of 1-methyl-4-pyrazole with benzene derivatives under specific conditions. One common method is the one-pot pseudo three-component reaction involving 3-methyl-5-pyrazolone derivatives and aldehydes . Another approach is the one-pot pseudo five-component reaction involving β-keto esters, hydrazins, and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve the use of catalysts such as piperidine or nano-magnetic Fe3O4-based vanadic acid to enhance the reaction efficiency and yield . These methods are designed to be scalable and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(1-methyl-4-pyrazolyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(1-methyl-4-pyrazolyl)benzene has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,3-Bis(1-methyl-4-pyrazolyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical processes, influencing enzyme activity and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(1-methyl-4-pyrazolyl)benzene
- 1,3-Bis(4-pyrazolyl)benzene
- 1,3-Bis(1-phenyl-4-pyrazolyl)benzene
Uniqueness
1,3-Bis(1-methyl-4-pyrazolyl)benzene is unique due to its specific substitution pattern and the presence of methyl groups on the pyrazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H14N4 |
|---|---|
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
1-methyl-4-[3-(1-methylpyrazol-4-yl)phenyl]pyrazole |
InChI |
InChI=1S/C14H14N4/c1-17-9-13(7-15-17)11-4-3-5-12(6-11)14-8-16-18(2)10-14/h3-10H,1-2H3 |
Clave InChI |
VPYBUGIIIOMCIB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CC(=CC=C2)C3=CN(N=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667291.png)

![5-Chloro-3-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667322.png)
![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride](/img/structure/B13667330.png)








